Increased Lipophilicity (XLogP3) Driven by Methylene Spacer and Meta-Methyl Configuration
The target compound exhibits a higher predicted partition coefficient compared to its closest analog lacking a methylene spacer. This indicates greater hydrophobicity, which can directly impact substantivity on skin and performance in non-polar fragrance carriers [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 1-(4-Methylcyclohexyl)cyclopropane-1-carbaldehyde (CAS 1934456-50-4, a direct-attachment analog): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = 0.4 (Target is more lipophilic) |
| Conditions | Computed property. Target data from vendor (source unspecified). Comparator data computed by PubChem XLogP3 3.0 algorithm (PubChem CID 126997260). |
Why This Matters
A higher XLogP3 value is correlated with increased partitioning into non-polar phases, which for fragrance ingredients translates to potentially longer-lasting scent (higher substantivity) and altered perceived odor intensity.
- [1] PubChem. 1-(4-Methylcyclohexyl)cyclopropane-1-carbaldehyde, CID 126997260. Computed by XLogP3 3.0 (PubChem release 2019.06.18). Accessed 2026. View Source
